5-Bromo-2-cyclopentyloxypyrimidine
Description
5-Bromo-2-cyclopentyloxypyrimidine is a brominated pyrimidine derivative featuring a cyclopentyloxy substituent at position 2 and a bromine atom at position 3. Pyrimidine derivatives are widely employed as intermediates in drug synthesis, particularly for kinase inhibitors and antiviral agents, due to their ability to modulate electronic and steric properties.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-2-cyclopentyloxypyrimidine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 |
InChI Key |
YUVPDPDIPIVJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 5, influencing reactivity, solubility, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations:
- Electron Effects : Methoxy () and morpholine () groups donate electrons, activating the pyrimidine ring for electrophilic substitution, whereas bromine withdraws electrons.
- Solubility : Sulfur-containing analogs (e.g., cyclopentylsulfanyl) exhibit higher lipophilicity, favoring membrane permeability in drug design .
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